N-[3-chloro-4-(2-methyl-1H-imidazol-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N~4~-[3-CHLORO-4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyrazolopyridine core, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Properties
Molecular Formula |
C21H19ClN6O |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-[3-chloro-4-(2-methylimidazol-1-yl)phenyl]-6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H19ClN6O/c1-12-23-7-8-28(12)19-6-5-14(9-17(19)22)25-21(29)15-10-18(13-3-4-13)26-20-16(15)11-24-27(20)2/h5-11,13H,3-4H2,1-2H3,(H,25,29) |
InChI Key |
OIAJFZPHHCDVEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=NC4=C3C=NN4C)C5CC5)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N4-[3-CHLORO-4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Imidazole Ring: This step typically involves the cyclization of glyoxal and ammonia or other nitrogen-containing precursors.
Construction of the Pyrazolopyridine Core: This can be achieved through various methods, including the reaction of hydrazines with β-ketoesters.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the aromatic ring with a chlorine atom, often using chlorinating agents like thionyl chloride.
Formation of the Carboxamide Group: This is typically done by reacting the amine group with a carboxylic acid derivative, such as an acid chloride.
Chemical Reactions Analysis
N~4~-[3-CHLORO-4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
N~4~-[3-CHLORO-4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[3-CHLORO-4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
N~4~-[3-CHLORO-4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
